

Application Note: A Robust Metal-Free Synthesis of 2-Propylmorpholine from Aziridines

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Compound of Interest

Compound Name: 2-Propylmorpholine

CAS No.: 89855-03-8

Cat. No.: B1290234

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Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, present in numerous clinically significant drugs. Traditional syntheses of substituted morpholines often rely on transition-metal catalysts, which can introduce contaminants and increase purification costs. This application note details a highly efficient, one-pot, metal-free protocol for the synthesis of 2-substituted morpholines, specifically **2-propylmorpholine**, from readily available aziridines. The described method utilizes ammonium persulfate, an inexpensive and simple salt, to facilitate the SN₂-type ring-opening of an aziridine with a haloalcohol, followed by intramolecular cyclization. This approach offers a scalable, cost-effective, and environmentally benign alternative to metal-catalyzed methodologies.

Introduction: The Significance of Morpholines and the Drive for Metal-Free Synthesis

Morpholines are privileged heterocyclic motifs integral to a wide array of pharmaceuticals and biologically active compounds.^{[1][2]} Their unique structural and physicochemical properties, including improved aqueous solubility and metabolic stability, make them highly desirable in

drug design. For instance, aprepitant, a potent antiemetic, and reboxetine, an antidepressant, both feature a substituted morpholine core.[1]

The synthesis of these valuable scaffolds, particularly chiral 2-substituted morpholines, has been a subject of intense research.[3][4][5] Many established methods for constructing morpholines from aziridines employ transition-metal catalysts, such as copper or gold, to promote the requisite ring-opening and cyclization steps.[6][7][8] While effective, these methods present challenges in pharmaceutical manufacturing, including the cost of catalysts and the need for rigorous removal of residual metal impurities from the final active pharmaceutical ingredient (API).

Consequently, the development of metal-free synthetic routes is a significant advancement in green and sustainable chemistry.[9] This application note provides a detailed protocol for a metal-free synthesis of **2-propylmorpholine**, leveraging the oxidative power of ammonium persulfate to achieve a one-pot transformation from an N-activated aziridine and a suitable haloalcohol.[1][2] This method is not only operationally simple but also avoids the pitfalls associated with transition-metal catalysis.

Reaction Mechanism and Scientific Rationale

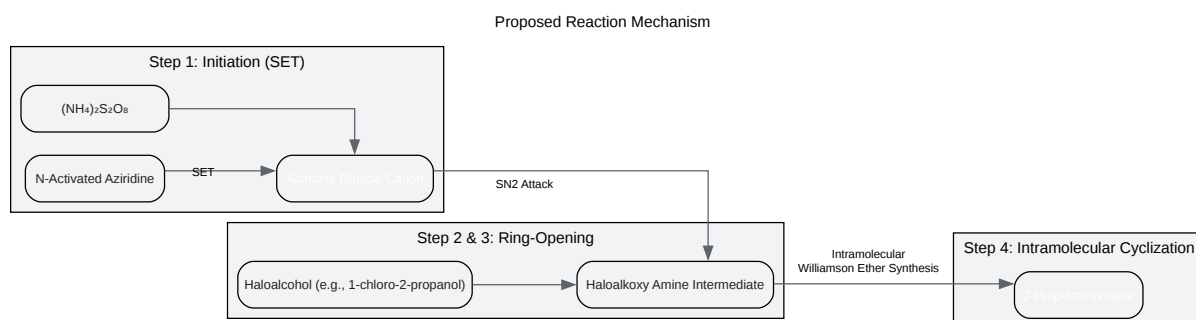
The core of this synthetic strategy is the sequential ring-opening of an aziridine followed by an intramolecular cyclization. Aziridines, as strained three-membered rings, are susceptible to nucleophilic attack, making them versatile building blocks in organic synthesis.[10][11][12]

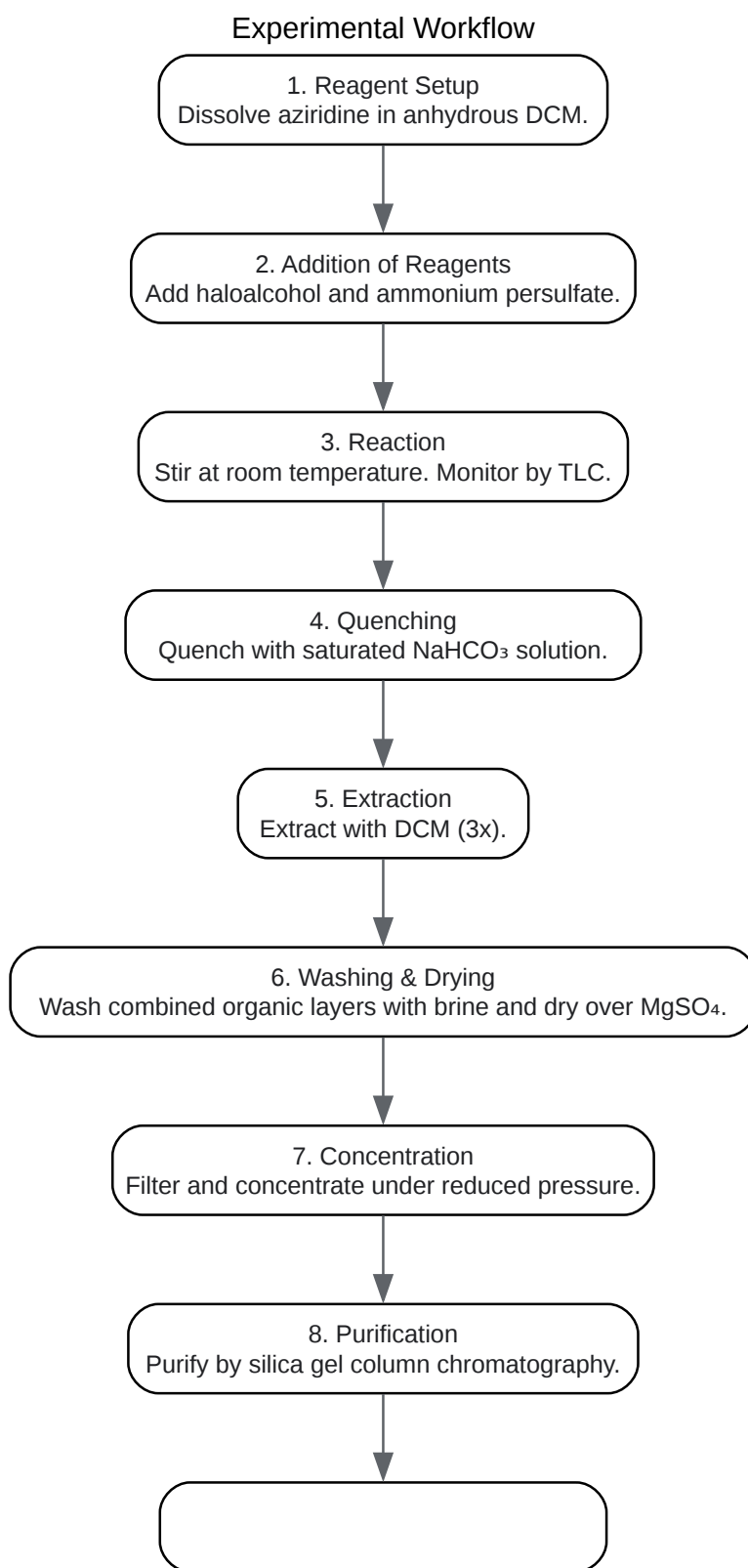
The described metal-free approach employs ammonium persulfate ((NH₄)₂S₂O₈) as a key reagent. The proposed mechanism proceeds as follows[1][2]:

- **Initiation via Single-Electron Transfer (SET):** The reaction is initiated by a single-electron transfer from the nitrogen atom of the N-activated aziridine to the persulfate anion (S₂O₈²⁻). This generates a highly reactive aziridine radical cation.
- **Nucleophilic Ring-Opening:** A haloalcohol, serving as both the nucleophile and the precursor to the morpholine's oxygen atom, attacks one of the aziridine carbons. This attack proceeds via an S_N2-type mechanism, leading to the opening of the strained three-membered ring.
- **Formation of the Haloalkoxy Amine Intermediate:** The ring-opening results in the formation of a key haloalkoxy amine intermediate.

- **Intramolecular Cyclization:** Under the reaction conditions, the nitrogen atom of the haloalkoxy amine intermediate acts as an internal nucleophile, displacing the halide to form the six-membered morpholine ring. This intramolecular Williamson ether synthesis is a thermodynamically favorable process.

This mechanistic pathway is advantageous as it avoids the use of heavy metals and proceeds under mild conditions. The choice of ammonium persulfate is critical; it is an inexpensive, easy-to-handle solid that efficiently initiates the reaction.^{[1][2]}





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